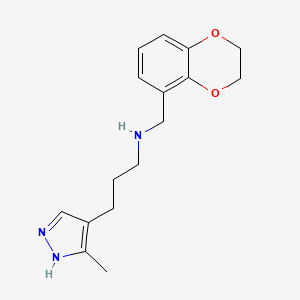![molecular formula C16H21NO3 B7576736 2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid, also known as ETAA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. ETAA is a derivative of the amino acid glycine and has been studied for its ability to modulate the activity of certain receptors in the brain.
作用机制
The mechanism of action of 2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid involves its ability to modulate the activity of glycine and NMDA receptors. This compound enhances the activity of glycine receptors by binding to a site on the receptor that is distinct from the glycine binding site. This results in an increase in the efficacy of glycine as a neurotransmitter, leading to increased inhibitory neurotransmission. This compound also inhibits the activity of NMDA receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound enhances the activity of glycine receptors and inhibits the activity of NMDA receptors. In vivo studies have shown that this compound can reduce the severity of seizures in animal models of epilepsy and can reduce pain in animal models of chronic pain. This compound has also been shown to have neuroprotective effects in animal models of ischemic stroke.
实验室实验的优点和局限性
One advantage of using 2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid in lab experiments is its ability to selectively modulate the activity of glycine and NMDA receptors. This allows researchers to study the specific effects of modulating these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that modulate these receptors. This can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are a number of future directions for research on 2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid. One area of interest is its potential as a treatment for schizophrenia, epilepsy, and chronic pain. Further studies are needed to determine the efficacy and safety of this compound in these disorders. Another area of interest is the development of more potent derivatives of this compound that can modulate glycine and NMDA receptors at lower concentrations. Additionally, studies are needed to determine the long-term effects of this compound on the brain and to identify any potential side effects.
合成方法
2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid can be synthesized using a multi-step process starting with the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with glycine ethyl ester hydrochloride and triethylamine to form the protected dipeptide, which is then deprotected with trifluoroacetic acid to yield this compound.
科学研究应用
2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its ability to modulate the activity of certain receptors in the brain, specifically the glycine and NMDA receptors. This compound has been shown to enhance the activity of glycine receptors, which are involved in the regulation of inhibitory neurotransmission, and to inhibit the activity of NMDA receptors, which are involved in excitatory neurotransmission. This suggests that this compound may have potential as a treatment for disorders such as schizophrenia, epilepsy, and chronic pain.
属性
IUPAC Name |
2-[ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-17(11-16(19)20)15(18)10-12-7-8-13-5-3-4-6-14(13)9-12/h7-9H,2-6,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFDSSUXHKQNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C(=O)CC1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)



![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)